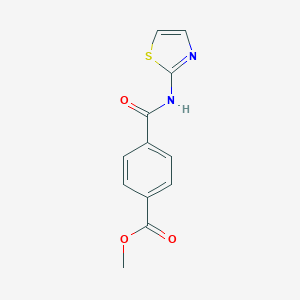![molecular formula C16H11NO2S B250543 9-methoxy[1]benzothieno[2,3-c]quinolin-6(5H)-one](/img/structure/B250543.png)
9-methoxy[1]benzothieno[2,3-c]quinolin-6(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-methoxy[1]benzothieno[2,3-c]quinolin-6(5H)-one, also known as MBQ, is a heterocyclic compound that has attracted significant attention in scientific research due to its potential therapeutic applications. This compound has been found to exhibit various biological activities, including anticancer, anti-inflammatory, and antiviral properties. In
Mechanism of Action
The mechanism of action of 9-methoxy[1]benzothieno[2,3-c]quinolin-6(5H)-one is not fully understood, but it is believed to involve the inhibition of various signaling pathways. In cancer cells, 9-methoxy[1]benzothieno[2,3-c]quinolin-6(5H)-one has been found to induce apoptosis by activating the mitochondrial pathway and inhibiting the PI3K/Akt/mTOR pathway. Inflammatory cells, 9-methoxy[1]benzothieno[2,3-c]quinolin-6(5H)-one has been found to inhibit the NF-κB pathway, which is a key regulator of inflammation. In herpes simplex virus-infected cells, 9-methoxy[1]benzothieno[2,3-c]quinolin-6(5H)-one has been found to inhibit the viral DNA polymerase.
Biochemical and Physiological Effects
9-methoxy[1]benzothieno[2,3-c]quinolin-6(5H)-one has been found to have various biochemical and physiological effects. In cancer cells, it has been found to induce apoptosis, inhibit cell proliferation, and reduce the expression of various oncogenes. In inflammatory cells, it has been found to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB. In herpes simplex virus-infected cells, it has been found to inhibit viral replication and reduce the expression of viral genes.
Advantages and Limitations for Lab Experiments
9-methoxy[1]benzothieno[2,3-c]quinolin-6(5H)-one has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield and purity. Additionally, it has been found to exhibit various biological activities, making it a versatile compound for studying different pathways and diseases. However, there are also some limitations to using 9-methoxy[1]benzothieno[2,3-c]quinolin-6(5H)-one in lab experiments. It has low solubility in water, which can make it difficult to use in certain assays. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret results.
Future Directions
There are several future directions for 9-methoxy[1]benzothieno[2,3-c]quinolin-6(5H)-one research. One area of interest is the development of 9-methoxy[1]benzothieno[2,3-c]quinolin-6(5H)-one derivatives with improved solubility and bioavailability. Another area of interest is the investigation of 9-methoxy[1]benzothieno[2,3-c]quinolin-6(5H)-one's potential as a therapeutic agent for other diseases, such as viral infections and autoimmune disorders. Additionally, further studies are needed to fully understand the mechanism of action of 9-methoxy[1]benzothieno[2,3-c]quinolin-6(5H)-one and its potential interactions with other signaling pathways.
Synthesis Methods
The synthesis of 9-methoxy[1]benzothieno[2,3-c]quinolin-6(5H)-one involves the condensation of 2-aminobenzothiophene with 2-methoxybenzaldehyde in the presence of acetic acid. The resulting product is then oxidized with potassium permanganate to yield 9-methoxy[1]benzothieno[2,3-c]quinolin-6(5H)-one. This method has been reported to have a high yield and purity of the final product.
Scientific Research Applications
9-methoxy[1]benzothieno[2,3-c]quinolin-6(5H)-one has been extensively studied for its potential therapeutic applications. In particular, it has been found to exhibit anticancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. It has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, 9-methoxy[1]benzothieno[2,3-c]quinolin-6(5H)-one has been found to have antiviral properties by inhibiting the replication of herpes simplex virus.
properties
Molecular Formula |
C16H11NO2S |
|---|---|
Molecular Weight |
281.3 g/mol |
IUPAC Name |
9-methoxy-5H-[1]benzothiolo[2,3-c]quinolin-6-one |
InChI |
InChI=1S/C16H11NO2S/c1-19-9-6-7-11-13(8-9)20-15-14(11)10-4-2-3-5-12(10)17-16(15)18/h2-8H,1H3,(H,17,18) |
InChI Key |
PBZKQEZQHWTOOU-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)C3=C(S2)C(=O)NC4=CC=CC=C43 |
Canonical SMILES |
COC1=CC2=C(C=C1)C3=C(S2)C(=O)NC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-ethyl-2-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide](/img/structure/B250460.png)
![N-[5-(butyrylamino)-2-chlorophenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B250463.png)
![Methyl 4-({2-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}carbamoyl)benzoate](/img/structure/B250464.png)
![Methyl 4-{[3-(propanoylamino)phenyl]carbamoyl}benzoate](/img/structure/B250465.png)
![Methyl 4-{[3-(acetylamino)anilino]carbonyl}benzoate](/img/structure/B250467.png)
![Methyl 3-({4-[(2-methoxyethyl)carbamoyl]phenyl}carbamoyl)benzoate](/img/structure/B250468.png)

![Methyl 4-({4-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}carbamoyl)benzoate](/img/structure/B250473.png)
![2-(2-methylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]propanamide](/img/structure/B250474.png)
![N-(sec-butyl)-3-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B250475.png)
![2-fluoro-N-{[4-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}benzamide](/img/structure/B250477.png)
![2-fluoro-N-{[4-(pyrrolidin-1-ylcarbonyl)phenyl]carbamothioyl}benzamide](/img/structure/B250478.png)
![3-{[(2-isopropylphenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B250479.png)
![2-ethoxy-N-{[3-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}benzamide](/img/structure/B250480.png)